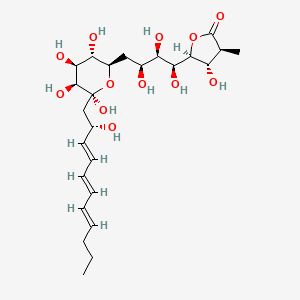
Retinestatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Retinestatin is obtained from the culture of a Streptomyces strain. The planar structure of this compound is elucidated through cumulative analysis of ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance spectroscopic data . The absolute configuration at 12 chiral centers is assigned using a J-based configuration analysis combined with ROESY correlations and a quantum mechanics-based computational approach to calculate nuclear magnetic resonance chemical shifts . A 3-minute flash esterification by Mosher’s reagents followed by nuclear magnetic resonance analysis is also employed .
Industrial Production Methods: Currently, there is no detailed information available on the large-scale industrial production methods of this compound. The compound is primarily obtained through laboratory-scale fermentation of the Streptomyces strain.
Análisis De Reacciones Químicas
Types of Reactions: Retinestatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Retinestatin has several scientific research applications, including:
Chemistry: this compound is studied for its unique polyol polyketide structure and its potential to undergo various chemical reactions.
Biology: The compound is evaluated for its biological activities, particularly its neuroprotective effects.
Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for further research in various industrial processes.
Mecanismo De Acción
Retinestatin exerts its effects by protecting SH-SY5Y dopaminergic cells from MPP±induced cytotoxicity . The exact molecular targets and pathways involved in this neuroprotective action are still under investigation. it is believed that this compound interacts with specific cellular pathways to mitigate the cytotoxic effects of MPP+.
Comparación Con Compuestos Similares
Polyketides: Retinestatin is part of the polyketide family, which includes other compounds like erythromycin and tetracycline.
Polyols: Compounds such as sorbitol and xylitol share the polyol characteristic with this compound.
Uniqueness: this compound is unique due to its specific structure derived from a termite nest-derived Streptomyces strain and its significant neuroprotective properties . Unlike other polyketides and polyols, this compound has shown potential in protecting dopaminergic cells, making it a promising candidate for further research in neuroprotection.
Propiedades
Fórmula molecular |
C25H40O12 |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
(3S,4S,5S)-4-hydroxy-3-methyl-5-[(1S,2R,3S)-1,2,3-trihydroxy-4-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2S,3E,5E,7E)-2-hydroxyundeca-3,5,7-trienyl]oxan-2-yl]butyl]oxolan-2-one |
InChI |
InChI=1S/C25H40O12/c1-3-4-5-6-7-8-9-10-14(26)12-25(35)23(33)21(32)19(30)16(37-25)11-15(27)18(29)20(31)22-17(28)13(2)24(34)36-22/h5-10,13-23,26-33,35H,3-4,11-12H2,1-2H3/b6-5+,8-7+,10-9+/t13-,14+,15-,16+,17-,18+,19+,20-,21-,22-,23-,25-/m0/s1 |
Clave InChI |
MRCPQBDIQZUMSK-SZPBRFHXSA-N |
SMILES isomérico |
CCC/C=C/C=C/C=C/[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@@H]2[C@H]([C@@H](C(=O)O2)C)O)O)O)O)O)O)O)O)O |
SMILES canónico |
CCCC=CC=CC=CC(CC1(C(C(C(C(O1)CC(C(C(C2C(C(C(=O)O2)C)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


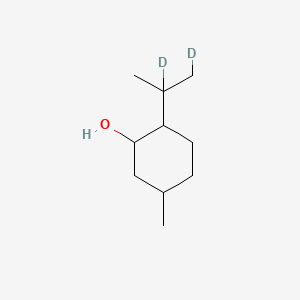
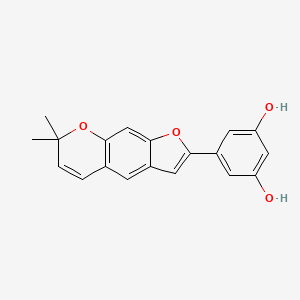
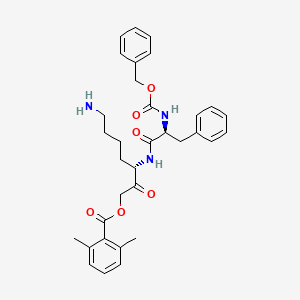
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
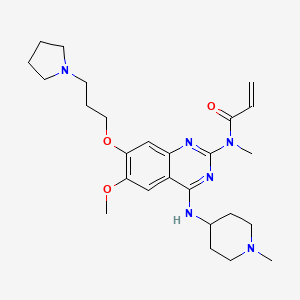
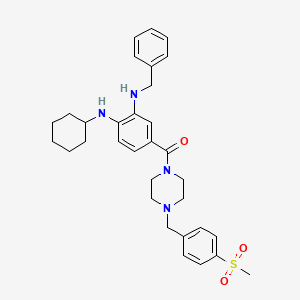
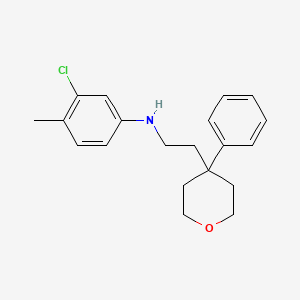


![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)



